N-(3-chloro-2-methylphenyl)-2-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide
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Description
N-(3-chloro-2-methylphenyl)-2-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C23H25ClN4O2 and its molecular weight is 424.93. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Activity
The chemical synthesis and evaluation of its antibacterial properties have been a primary focus. For instance, compounds incorporating oxadiazole and acetamide derivatives have shown promising antibacterial activities. A study by Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, evaluating their antibacterial potentials against various bacterial strains, indicating moderate inhibitors with relative activity against Gram-negative bacterial strains Iqbal et al., 2017.
Antimicrobial Nano-Materials
Further investigations into antimicrobial applications were conducted by Mokhtari and Pourabdollah (2013), who synthesized N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives and tested their antimicrobial activities against pathogenic bacteria and Candida species. The study revealed that specific derivatives exhibited significant anticandidal activity, highlighting the influence of substituents on benzothiazole rings for enhancing activity Mokhtari & Pourabdollah, 2013.
Pharmacological Evaluation
The pharmacological evaluation of derivatives has also been a key area of research. For example, the synthesis and pharmacological assessment of various 1,3,4-oxadiazole and acetamide derivatives have been conducted, exploring their antibacterial and anti-enzymatic potentials. Nafeesa et al. (2017) synthesized a series of compounds and evaluated them for their antibacterial properties against gram-negative and gram-positive bacteria, with certain compounds showing good inhibitory action against gram-negative strains Nafeesa et al., 2017.
Novel Derivative Synthesis
The synthesis of new derivatives with potential biological activities has also been explored. A study by Krauze et al. (2007) detailed the cyclocondensation reactions leading to alternative products with potential as antibacterial agents, indicating the versatility and reactivity of such chemical structures in synthesizing novel compounds with potential pharmaceutical applications Krauze et al., 2007.
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O2/c1-15-5-3-6-18(13-15)22-26-23(30-27-22)17-9-11-28(12-10-17)14-21(29)25-20-8-4-7-19(24)16(20)2/h3-8,13,17H,9-12,14H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOYNWYXKICIAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3CCN(CC3)CC(=O)NC4=C(C(=CC=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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